molecular formula C22H24N2O2 B2415329 (Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile CAS No. 1164452-67-8

(Z)-2-{3-[4-(tert-butyl)phenoxy]benzoyl}-3-(dimethylamino)-2-propenenitrile

Cat. No. B2415329
CAS RN: 1164452-67-8
M. Wt: 348.446
InChI Key: GBFLOXVGCYAQED-ICFOKQHNSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. The exact synthesis would depend on the desired configuration and the specific reactions used .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these groups around the central benzene ring. The presence of the double bond in the propenenitrile group indicates that this compound has some degree of unsaturation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the various functional groups present in the molecule. For example, the benzoyl group could undergo reactions typical of carbonyl compounds, while the dimethylamino group could participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and carbonyl groups could affect its solubility in different solvents .

Scientific Research Applications

Chemical Properties and Synthesis

  • The compound is related to a class of substituted propenoates, exhibiting diverse substituents at the C(2) = C(3) double bond, which includes benzoyl and ethoxycarbonyl groups. These bulky substituents significantly influence the molecular conformation and reactivity (Sinur, Golič, & Stanovnik, 1994).

Antioxidant and Stability Studies

Reactions and Derivative Synthesis

  • Research on orthoamides and derivatives shows that these compounds can react to form a variety of structures, hinting at their versatility in synthetic chemistry (Bredereck, Simchen, & Griebenow, 1974).

Applications in Catalysis and Polymerization

  • Complexes involving similar compounds have been studied as model systems for enzyme catalysis, offering insights into their potential as catalysts in synthetic and biological processes (Taki, Kumei, Itoh, & Fukuzumi, 2000).
  • In the field of polymer chemistry, these compounds have been utilized in ring-opening polymerization, indicating their role in the development of new polymeric materials (Calvo, Davidson, & García-Vivó, 2011).

Biochemical and Medicinal Research

Mechanism of Action

Target of Action

It’s known that similar compounds interact with various enzymes and receptors in the body, influencing their function .

Mode of Action

The compound’s mode of action involves interactions with its targets, leading to changes in their function. For instance, it may inhibit or enhance the activity of certain enzymes or receptors

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its interactions with various targets. These effects can have downstream consequences, altering the normal functioning of cells and tissues

Result of Action

The molecular and cellular effects of the compound’s action depend on its interactions with its targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in signal transduction

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules. The compound’s action may also be influenced by the specific characteristics of the biological environment in which it is active

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many nitrile compounds are toxic, and proper precautions should be taken when handling them .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity under different conditions, or investigating its behavior in biological systems .

properties

IUPAC Name

(Z)-2-[3-(4-tert-butylphenoxy)benzoyl]-3-(dimethylamino)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-22(2,3)18-9-11-19(12-10-18)26-20-8-6-7-16(13-20)21(25)17(14-23)15-24(4)5/h6-13,15H,1-5H3/b17-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFLOXVGCYAQED-ICFOKQHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)/C(=C\N(C)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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